molecular formula Ce2O12W3 B3365878 Cerium tungsten oxide CAS No. 12737-23-4

Cerium tungsten oxide

Cat. No.: B3365878
CAS No.: 12737-23-4
M. Wt: 1023.7 g/mol
InChI Key: JUXLQRHSAFOZOE-UHFFFAOYSA-N
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Description

Cerium tungsten oxide, chemically represented as Ce₂O₁₂W₃ (cerium tungstate), is a mixed oxide compound combining cerium (Ce) and tungsten (W) . It exhibits a tetragonal crystal structure with a density of 6.77 g/mL and is insoluble in water . The material's unique properties arise from the synergistic interaction between Ce³⁺/Ce⁴⁺ redox pairs and tungsten oxide (WO₃) frameworks, which generate oxygen vacancies and heterojunctions. These features enhance its catalytic, gas-sensing, and electrochemical performance .

In gas sensing, this compound-based core-shell nanowires demonstrate superior sensitivity to acetone compared to pure WO₃ or CeO₂, attributed to electron migration at heterojunction interfaces . In catalysis, Ce-W-Ti oxide nanofibers show high NOx conversion efficiency (200–500°C) due to Ce³⁺-induced oxygen vacancies and amorphous morphology . Additionally, cerium-doped WO₃ films exhibit improved electrochromic response speed and stability compared to undoped WO₃ .

Properties

IUPAC Name

cerium(3+);dioxido(dioxo)tungsten
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ce.12O.3W/q2*+3;;;;;;;6*-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXLQRHSAFOZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Ce+3].[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ce2O12W3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584115
Record name Cerium(3+) dioxido(dioxo)tungsten (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1023.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12737-23-4
Record name Cerium(3+) dioxido(dioxo)tungsten (2/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium tungsten oxide can be synthesized using several methods, including solvothermal synthesis and co-precipitation. In the solvothermal method, cerium chloride salt (CeCl3·7H2O) and tungsten hexachloride (WCl6) are used as precursors. The reaction typically takes place in a solvent under high temperature and pressure conditions . This method allows for the formation of nanostructures with controlled morphology.

Another method involves the co-precipitation of cerium and tungsten salts, followed by calcination. This process involves dissolving the salts in a solvent, precipitating the mixed hydroxides, and then calcining the precipitate to form the oxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation methods due to their scalability and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for various applications, including catalysis and materials science.

Chemical Reactions Analysis

Types of Reactions: Cerium tungsten oxide undergoes several types of chemical reactions, including oxidation, reduction, and catalytic reactions. The compound’s redox properties are particularly notable, as cerium can switch between Ce3+ and Ce4+ states, and tungsten can switch between W4+ and W6+ states .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include ammonia (NH3) for selective catalytic reduction (SCR) of nitrogen oxides (NOx), and hydrogen (H2) for hydrogenation reactions . The reactions typically occur under controlled temperature and pressure conditions to optimize the catalytic activity and selectivity.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in the SCR of NOx with NH3, the primary products are nitrogen (N2) and water (H2O) . In hydrogenation reactions, the products can vary widely depending on the substrates used.

Scientific Research Applications

Catalytic Applications

Selective Catalytic Reduction (SCR) of NOx

Cerium tungsten oxide has been studied as a catalyst for the selective catalytic reduction of nitrogen oxides (NOx) using ammonia (NH₃). A mixed oxide catalyst composed of cerium, tungsten, and titanium (Ce-W-Ti) demonstrated enhanced activity due to the synergistic effects of Ce⁴⁺ ions and hydrogen peroxide (H₂O₂) in refining pore sizes and increasing Lewis acid sites. The introduction of H₂O₂ further improved the catalyst's performance by enhancing the dispersion of cerium and tungsten species, leading to increased concentrations of adsorbed oxygen .

Data Table: Catalytic Performance of Ce-W-Ti Mixed Oxide

Catalyst CompositionActivity (NOx Conversion %)Surface Area (m²/g)Lewis Acid Sites
Ce20W10Ti100Oz-Ce3+85150High
Base Sample60100Moderate

Gas Sensing

Gas Sensitive Nanowires

This compound core-shell nanowires have been developed for gas sensing applications. These nanowires exhibit high sensitivity to volatile organic compounds (VOCs), such as acetone, due to the high density of oxygen vacancy defects at the shell interface. The heterojunction formed between cerium oxide and tungsten oxide enhances the electronic properties, making these structures particularly effective for detecting gases relevant in early disease diagnosis .

Case Study: Sensitivity to Acetone

  • Synthesis Method : Aerosol assisted chemical vapor deposition (AACVD)
  • Sensitivity : Enhanced sensitivity to acetone compared to non-modified materials
  • Mechanism : Improved charge transfer due to heterojunctions

Photocatalytic Applications

This compound has shown promise in photocatalytic applications, particularly in dye degradation and water splitting. The incorporation of cerium enhances the photocatalytic activity by facilitating charge separation and reducing recombination rates. Studies indicate that Ce-W composites can effectively degrade organic pollutants under UV light exposure .

Data Table: Photocatalytic Performance

Material CompositionDegradation Rate (%)Light Source
CeWO₄90UV Lamp
Pure WO₃60UV Lamp

Electrochromic Devices

This compound is also being explored for use in electrochromic devices. The unique optical properties of this compound allow it to change color upon electrical stimulation, making it suitable for applications in smart windows and displays. Research indicates that the electrochromic performance can be significantly enhanced by optimizing the composition and structure of the material .

Case Study: Electrochromic Performance

  • Device Type : Smart window
  • Performance Metrics : Rapid color change with low power consumption
  • Optimization Techniques : Doping with additional metal oxides to improve response time

Comparison with Similar Compounds

Key Differences :

  • Ce₂O₁₂W₃ forms staggered heterojunctions (CeO₂/WO₃), enabling electron migration and enhanced conductivity, unlike standalone WO₃ or CeO₂ .
  • Ce³⁺ in Ce₂O₁₂W₃ promotes oxygen vacancy generation, improving catalytic and gas-sensing performance compared to ZnO, which relies on Zn²⁺ redox activity .

Functional Performance

Gas Sensing

  • Acetone Detection: Ce/W core-shell nanowires show 2–3× higher sensitivity to acetone than pure WO₃ due to heterojunction-driven electron transfer .

Catalysis

  • NOx Conversion: Ce-W-Ti oxide nanofibers achieve >80% NOx conversion at 200–300°C, outperforming V-W-Ti nanoparticles (40–60%) due to Ce³⁺-induced oxygen vacancies . Pure CeO₂ or WO₃ catalysts require higher temperatures (>400°C) for similar activity .

Toxicity and Biocompatibility

Material Cytotoxicity Mechanism
This compound Likely low (inferred from CeO₂) CeO₂ scavenges ROS; no direct data on Ce₂O₁₂W₃
ZnO High (hTCEpi cell viability <50%) Zn²⁺ dissolution induces oxidative stress
WO₃ Moderate Limited dissolution; surface reactivity

Note: CeO₂ nanoparticles are cytoprotective, reducing ROS by 30–40% in cell models, whereas ZnO induces cytotoxicity via dissolved Zn²⁺ ions .

Welding Electrodes

  • Ceriated Tungsten (CeO₂-doped) : Superior arc stability and lower vaporization vs. pure tungsten .
  • Thoriated Tungsten (ThO₂-doped) : Higher radioactivity; phased out in favor of CeO₂ .

Electrocatalysis

  • Ce₂O₁₂W₃-based electrodes enhance pH sensing via Ce³⁺/Ce⁴⁺ redox buffering, unlike WO₃ alone, which lacks reversible oxygen storage .

Biological Activity

Cerium tungsten oxide (Ce2_2W3_3O12_{12}) is a compound that combines the unique properties of cerium and tungsten, leading to various biological activities. This article delves into its biological effects, including antibacterial and antiviral properties, as well as its potential applications in biomedical fields.

Cerium, a rare earth element, exhibits multiple oxidation states, primarily +3 and +4, which contribute to its biochemical interactions. Tungsten, known for its high melting point and density, enhances the stability and catalytic properties of the compound. The synthesis methods for this compound can influence its biological activity significantly.

Synthesis Methods

This compound can be synthesized through various techniques, including:

  • Solvothermal methods : Allowing for controlled particle size and morphology.
  • Chemical vapor deposition : Producing thin films with high purity.
  • Solid-state reactions : Offering scalability for bulk production.

Each method has implications for the final product's biological activity due to differences in surface area, particle size, and chemical composition.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves:

  • Generation of Reactive Oxygen Species (ROS) : These species disrupt bacterial cell walls, leading to cell death.
  • Ionic release : The release of cerium ions may interfere with bacterial metabolism and replication processes .

A study comparing the antibacterial efficacy of this compound with other metal oxides found that it produced comparable zones of inhibition against both gram-positive and gram-negative bacteria .

Antiviral Properties

This compound has also been evaluated for its antiviral capabilities. Its effectiveness is attributed to:

  • Direct interaction with viral particles : Disrupting their structural integrity.
  • Ion release : Similar to its antibacterial action, the release of cerium ions can inhibit viral replication by affecting viral RNA synthesis.

Case Studies

  • Antibacterial Efficacy : In a study conducted on various metal oxides, this compound demonstrated a significant reduction in bacterial viability in vitro. The results indicated that increasing concentrations of the compound led to higher zones of inhibition against E. coli and S. aureus.
  • Antiviral Activity : A separate investigation focused on the antiviral effects against influenza viruses showed that this compound could reduce viral titers significantly when applied in vitro, suggesting potential use in therapeutic applications against viral infections .

Comparative Analysis

The unique properties of this compound can be compared with other similar compounds:

PropertyThis compoundCerium Oxide (CeO2_2)Tungsten Oxide (WO3_3)
Antibacterial ActivityHighModerateLow
Antiviral ActivityModerateLowNone
ROS GenerationHighVery HighLow
Synthesis ComplexityModerateLowLow

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for cerium tungsten oxide (CWO) nanoparticles, and how do precursor ratios influence crystallinity?

  • Methodological Answer : CWO nanoparticles are synthesized via molten salt techniques using CeO₂ and WO₃ precursors. A eutectic NaCl-KCl flux at 800°C yields single-phase Ce₂(WO₄)₃ with sharp XRD peaks (average crystallite size: ~50 nm via Debye-Scherrer analysis). Precursor ratios (Ce:W = 2:3) ensure stoichiometric control, while flux composition affects particle agglomeration. Post-synthesis characterization requires XRD, FT-IR (to confirm WO₄³⁻ coordination), and FESEM (to assess morphology) .
Parameter Optimal Value Characterization Technique
Temperature800°CDTA/TGA
Precursor Ratio (Ce:W)2:3EDS
Flux CompositionNaCl:KCl (1:1 molar ratio)XRD

Q. Which characterization techniques are critical for analyzing Ce oxidation states and interfacial reactions in CWO composites?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) with factor analysis resolves Ce(III)/Ce(IV) ratios in CeO₂−ₓ/WO₃ interfaces. For example, pulsed laser-deposited CeO₂−ₓ on W substrates shows Ce(IV) reduction to Ce(III) at 900 K, validated by O(1s) spectra deconvolution (metal oxides vs. surface hydroxyl groups) . SEM/EDAX maps elemental distribution (e.g., Ce, W, O in electrodes), while in situ XRD tracks phase transitions during thermal treatment .

Advanced Research Questions

Q. How can conflicting data on Ce oxidation state stability in CWO under varying temperatures and atmospheres be resolved?

  • Methodological Answer : Contradictions arise from dynamic Ce³⁺/Ce⁴⁺ redox cycles influenced by oxygen partial pressure (pO₂) and interfacial reactions (e.g., W substrate oxidation). To resolve discrepancies:

  • Use in situ XPS under controlled atmospheres (e.g., UHV vs. O₂-rich) to monitor real-time Ce valence shifts .
  • Employ electrochemical impedance spectroscopy (EIS) to correlate Ce³⁺/Ce⁴⁺ ratios with ionic conductivity in fuel cell environments .
  • Apply density functional theory (DFT) to model oxygen vacancy formation energies in CeO₂−ₓ/WO₃ heterostructures .

Q. What experimental designs are effective for probing CWO’s catalytic mechanisms in methanol decomposition or oxygen storage?

  • Methodological Answer : For methanol decomposition on CWO:

  • Use model catalyst systems (e.g., CeO₂ nanoparticles on epitaxial WO₃ thin films) to isolate surface reactivity .

  • Combine temperature-programmed desorption (TPD) with mass spectrometry to identify reaction intermediates (e.g., CO, H₂) .

  • Monitor lattice oxygen mobility via isotopic labeling (¹⁸O₂) in pulse experiments .

    Catalytic Property Experimental Approach Key Finding
    Methanol AdsorptionTPD-MS on CeO₂/WO₃ model surfacesMethanol dissociates into CH₃O⁻ and H⁺
    Oxygen Storage Capacity (OSC)¹⁸O₂ Isotope ExchangeCe³⁺/Ce⁴⁺ cycles enhance OSC

Q. How does CeO₂ doping mitigate brittleness in tungsten-based electrodes, and what processing parameters optimize mechanical stability?

  • Methodological Answer : CeO₂ (2–4.5 wt.%) in W matrices reduces grain boundary embrittlement. Key steps:

  • Powder Metallurgy : Mix Ce(NO₃)₃ solution with WO₃, followed by calcination (1.72% CeO₂ achieved at 50 kg scale) .

  • Sintering : Optimize temperature to balance CeO₂ dispersion and W grain growth.

  • Mechanical Testing : Compare Vickers hardness and fracture toughness of CeO₂-W vs. ThO₂-W electrodes .

    CeO₂ Content (wt.%) Arc Ignition Voltage Service Life (hrs)
    2.012–15 kV200–250
    4.510–12 kV300–350

Data Contradiction Analysis

Q. Why do some studies report enhanced catalytic activity in CeO₂-WO₃ composites, while others observe passivation under similar conditions?

  • Methodological Answer : Discrepancies stem from differences in:

  • Surface Morphology : Cracked CeO₂/WO₃ layers (Fig. 1c in ) expose active sites, whereas dense films limit reactant access.

  • Redox Pre-Treatment : H₂ reduction pre-activates CeO₂ by generating oxygen vacancies, while oxidative annealing passivates surfaces .

  • Interface Reactivity : WO₃ formation at CeO₂/W interfaces (observed via XPS ) may block catalytic sites if uncontrolled.

    • Resolution Strategy : Standardize pre-treatment protocols (e.g., H₂ reduction at 500°C) and use atomic layer deposition (ALD) for uniform CeO₂ coatings on WO₃ .

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